4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine is a chemical compound that features a piperidine ring substituted with a methyl group and a pyrrolidinylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylpiperidine with 1-bromo-4-(1-pyrrolidinyl)butane under basic conditions to form the desired product . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrrolidinyl nitrogen using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine or pyrrolidine rings.
Reduction: Saturated derivatives of the compound.
Substitution: Alkylated derivatives at the nitrogen atoms.
Scientific Research Applications
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Lacks the pyrrolidinylbutyl chain, making it less complex.
2-[4-(1-Pyrrolidinyl)butyl]piperidine: Similar structure but without the methyl group on the piperidine ring.
N-Methylpyrrolidine: Contains a pyrrolidine ring with a methyl group but lacks the piperidine structure.
Uniqueness
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine is unique due to the presence of both the piperidine and pyrrolidinylbutyl moieties, which can confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler analogs .
Properties
Molecular Formula |
C14H28N2 |
---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
4-methyl-2-(4-pyrrolidin-1-ylbutyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-13-7-8-15-14(12-13)6-2-3-9-16-10-4-5-11-16/h13-15H,2-12H2,1H3 |
InChI Key |
JHDUVXMQMAGQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CCCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.